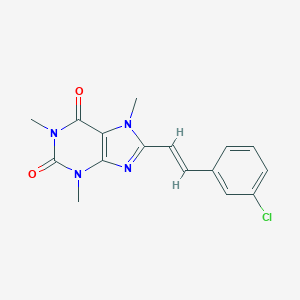
8-(3-Cloroestiril)cafeína
Descripción general
Descripción
8-(3-chlorostyryl)caffeine is caffeine substituted at its 8-position by an (E)-3-chlorostyryl group. It has a role as an adenosine A2A receptor antagonist and an EC 1.4.3.4 (monoamine oxidase) inhibitor. It is a trimethylxanthine and a member of monochlorobenzenes. It is functionally related to a caffeine.
Aplicaciones Científicas De Investigación
Neurociencia: Antagonismo del receptor de adenosina A2A
8-CSC es un potente antagonista del receptor de adenosina A2A . Se ha utilizado en la investigación neurológica para estudiar los efectos del bloqueo del receptor de adenosina en varios procesos neurológicos. Por ejemplo, 8-CSC se ha utilizado para investigar la actividad locomotora en modelos animales, donde revirtió la depresión locomotora inducida por agonistas de la adenosina A2A .
Enfermedad de Parkinson: Neuroprotección y manejo de síntomas
En la investigación de la enfermedad de Parkinson, 8-CSC ha mostrado promesa debido a su doble acción como antagonista del receptor A2A e inhibidor de la monoaminooxidasa B (MAO-B) . Puede atenuar la neurotoxicidad asociada con la enfermedad de Parkinson al inhibir el metabolismo oxidativo de las neurotoxinas que afectan a las neuronas dopaminérgicas .
Trastornos neurodegenerativos: Posibles aplicaciones terapéuticas
El papel de 8-CSC en la modulación de los receptores de adenosina y la actividad de la MAO-B sugiere que podría tener aplicaciones terapéuticas en varios trastornos neurodegenerativos. Se están explorando sus propiedades neuroprotectoras como un posible tratamiento para ralentizar la progresión de enfermedades como el Alzheimer y el Huntington .
Estudios de depresión locomotora: Análisis del comportamiento
La investigación que involucra 8-CSC ha contribuido a comprender los efectos conductuales del antagonismo del receptor de adenosina. Los estudios han demostrado que 8-CSC puede estimular la actividad locomotora, proporcionando información sobre los mecanismos de acción para posibles antidepresivos y ansiolíticos .
Inhibición de la monoaminooxidasa B: Implicaciones para el estado de ánimo y la cognición
Como inhibidor de la MAO-B, 8-CSC tiene implicaciones para la investigación del estado de ánimo y la función cognitiva. <a data-citationid="34bce8b9-4e82-8d31-e6aa-0e748e50bf52-34-group" h="ID=SERP,5015.1" href="https://www.caymanchem.
Mecanismo De Acción
Target of Action
8-(3-Chlorostyryl)caffeine, also known as 8-CSC, primarily targets the adenosine A2A receptor . This receptor plays a crucial role in the central nervous system and is involved in regulating myocardial oxygen consumption and coronary blood flow .
Mode of Action
8-CSC functions as an antagonist of the adenosine A2A receptor . By binding to this receptor, it prevents the action of adenosine, a neurotransmitter that plays a role in sleep, arousal, and other functions . 8-CSC also inhibits monoamine oxidase B (MAO-B) , an enzyme involved in the breakdown of dopamine in the brain .
Biochemical Pathways
The antagonistic action of 8-CSC on the adenosine A2A receptor affects various biochemical pathways. It interferes with the normal function of adenosine, leading to changes in the adenylate cyclase pathway . The inhibition of MAO-B by 8-CSC prevents the breakdown of dopamine, thereby increasing its availability in the brain .
Result of Action
The antagonistic action of 8-CSC on the adenosine A2A receptor and its inhibition of MAO-B can lead to an increase in dopamine levels in the brain . This can result in enhanced motor function and potentially beneficial effects in conditions like Parkinson’s disease .
Análisis Bioquímico
Biochemical Properties
8-(3-Chlorostyryl)caffeine is a selective adenosine A2A receptor antagonist . It has been shown to be selective for adenosine A2A over A1 receptors . It interacts with these receptors, obstructing the binding of adenosine to the receptor .
Cellular Effects
8-(3-Chlorostyryl)caffeine has been used to study its effects on levodopa (L-DOPA)-induced dopamine (DA) release in rat striatum . It also has an effect on the nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) activity in macrophages .
Molecular Mechanism
The exact mechanism of action of 8-(3-Chlorostyryl)caffeine remains partially elusive . It is believed to function as an antagonist of the A2A receptor . By doing so, it obstructs the binding of adenosine to the receptor . It also inhibits monoamine oxidase B (MAO-B) with a Ki value of 70 nM by a pathway that is independent of its actions on the A2A receptor .
Dosage Effects in Animal Models
In animal models, 8-(3-Chlorostyryl)caffeine has been shown to reverse locomotor depression induced by the adenosine A2A agonist APEC in mice when administered at a dose of 1 mg/kg . It increases locomotion in mice when administered at a dose of 5 mg/kg .
Propiedades
IUPAC Name |
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9H,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWFIUAVMCNYPG-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872447 | |
| Record name | 8-[(1E)-3-Chlorostyryl]caffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147700-11-6, 148589-13-3 | |
| Record name | 8-(3-Chlorostyryl)caffeine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147700-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(3-Chlorostyryl)caffeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148589133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[(1E)-3-Chlorostyryl]caffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: CSC exhibits dual-action pharmacology, primarily targeting both adenosine A2A receptors and monoamine oxidase B (MAO-B). CSC acts as a potent and competitive antagonist at adenosine A2A receptors [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] and a reversible inhibitor of MAO-B [, , , ].
A:
A: Research indicates that modifications to the CSC structure can significantly influence its biological activity, particularly its MAO-B inhibitory potency [].
- C-3 Substituents: Electron-withdrawing groups at the C-3 position generally enhance MAO-B inhibitory potency [, , , ]. For example, a chlorine atom at C-3 (as in CSC) significantly increases potency compared to unsubstituted styryl derivatives.
- C-4 Substituents: Substituent size and lipophilicity at C-4 primarily influence potency. Larger, more lipophilic groups at this position tend to decrease inhibitory activity [].
A:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




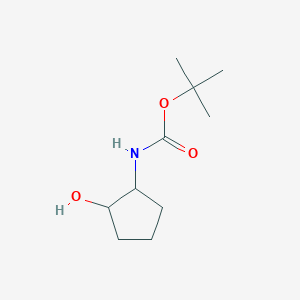


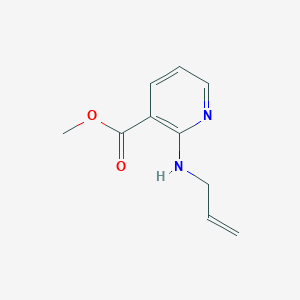

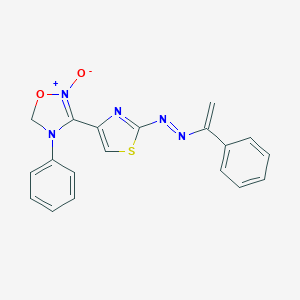
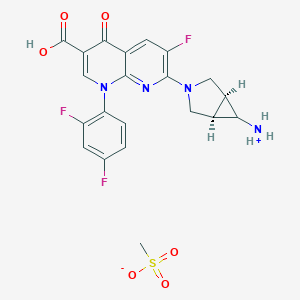


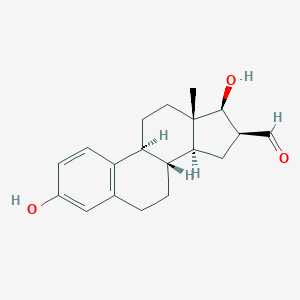
![[1',2',3',4',5'-13C5]uridine](/img/structure/B119705.png)
![2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide](/img/structure/B119707.png)
